2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Catalog No.
S12299693
CAS No.
1356087-32-5
M.F
C15H15ClN2O
M. Wt
274.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrol...

CAS Number

1356087-32-5

Product Name

2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

IUPAC Name

2-chloro-6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

InChI

InChI=1S/C15H15ClN2O/c1-19-13-5-2-11(3-6-13)8-18-9-12-4-7-15(16)17-14(12)10-18/h2-7H,8-10H2,1H3

InChI Key

RFQFRSLFDKLJHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2)N=C(C=C3)Cl

2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 1356087-32-5) is a highly specialized, orthogonally protected bicyclic building block widely procured for the synthesis of complex pharmaceutical libraries, particularly kinase inhibitors and GPCR ligands [1]. The molecule features a rigid 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core with a reactive 2-chloro handle primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Crucially, the secondary amine of the pyrrole ring is masked by a 4-methoxybenzyl (PMB) protecting group. This specific structural configuration is selected by process chemists to prevent catalyst poisoning, eliminate competitive N-arylation, and ensure high solubility in standard organic solvents during early-to-mid-stage synthetic sequences [2].

Research Fit

Allosteric Modulator Scaffold

M4 mAChR research context, reported in CNS patent literature

Synthetic Intermediate

Versatile diversification node for medicinal chemistry programs

CNS Program Fit

Lipophilicity and amine basicity align with brain-penetrant profiling

Substituting this specific PMB-protected intermediate with its unprotected counterpart (CAS 147740-02-1) or alternative protected variants routinely leads to process failures in multi-step synthesis [1]. Unprotected pyrrolopyridines possess a free secondary amine that competes with the 2-chloro position during cross-coupling, leading to off-target N-arylation, oligomerization, and rapid palladium catalyst deactivation [2]. While Boc-protected analogs solve the N-arylation issue, they are prone to premature thermal deprotection under the harsh basic conditions (e.g., NaOtBu, >100°C) required for difficult aminations. Conversely, Benzyl-protected variants require hydrogenolysis (Pd/C, H2) for removal, a process that frequently causes catastrophic hydrodehalogenation of downstream aryl halides. The PMB group uniquely balances high-temperature stability with mild, oxidative cleavage, making it non-interchangeable for complex library generation [3].

Substitution Risk

Regioisomeric chlorine position alters cross-coupling reactivity and may limit derivatization scope.

Des-chloro analog shifts logP, potentially affecting CNS membrane partitioning and assay consistency.

5-one oxidized form lacks protonatable amine, changing solubility and library diversification potential.

Regioselective Cross-Coupling Yield vs. Unprotected Scaffolds

The presence of the PMB group strictly directs palladium-catalyzed cross-coupling to the 2-chloro position. In standardized Buchwald-Hartwig aminations, the PMB-protected scaffold achieves >90% regioselective yield of the target C-N coupled product [1]. In direct contrast, the unprotected 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine suffers from competitive N-arylation at the free pyrrole nitrogen and coordinates with the palladium catalyst, depressing target yields to <45% and requiring extensive chromatographic purification [2].

Evidence DimensionTarget C-N coupling yield at the 2-position
Target Compound Data>90% yield (PMB-protected)
Comparator Or Baseline<45% yield (Unprotected CAS 147740-02-1)
Quantified Difference>45% absolute yield increase and elimination of N-arylation byproducts
ConditionsPalladium-catalyzed amination, standard base, 80-100°C

Ensures predictable, high-yielding functionalization of the pyridine core without wasting expensive organometallic catalysts or requiring complex chromatographic separation.

Lipophilicity
Data to verify
LogP 3.20 vs. 2.54 (des-Cl) Δ +0.66 (~4.6× partitioning)
Supports CNS penetration profiling
Computed values; experimental validation advised

Deprotection Orthogonality vs. Benzyl-Protected Analogs

Late-stage deprotection of secondary amines must frequently occur in the presence of sensitive reducible groups, such as residual halogens or alkenes. The PMB group is cleaved oxidatively using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or acidic conditions (TFA), achieving >95% retention of sensitive reducible moieties [1]. Conversely, the Benzyl (Bn) protecting group requires palladium-catalyzed hydrogenolysis (Pd/C, H2), which routinely results in >30% off-target hydrodehalogenation of downstream aryl chlorides or bromides, destroying the assembled drug candidate [2].

Evidence DimensionRetention of downstream reducible functional groups during deprotection
Target Compound Data>95% retention via oxidative DDQ cleavage
Comparator Or Baseline<70% retention via Pd/C H2 hydrogenolysis (Benzyl-protected analog)
Quantified Difference>25% improvement in late-stage scaffold survival
ConditionsStandard deprotection conditions (DDQ for PMB vs. Pd/C H2 for Benzyl) in the presence of aryl halides

Allows the intermediate to be used safely in complex multi-step library synthesis where late-stage halogens or double bonds must be preserved.

2-Cl vs 3-Cl Reactivity
Class-level
2-chloro activated for SNAr/coupling; 3-chloro comparatively inert
Impacts synthetic route design
Class-level reactivity inference; verify under project conditions

High-Temperature Base Stability vs. Boc-Protected Analogs

Difficult cross-couplings, such as coupling sterically hindered amines, often require temperatures exceeding 100°C and strong bases like sodium tert-butoxide (NaOtBu). Under these conditions, the PMB-protected scaffold exhibits <2% degradation or deprotection [1]. In contrast, the commonly used tert-butyloxycarbonyl (Boc) protecting group is susceptible to thermal degradation and base-mediated cleavage, undergoing 15-25% premature deprotection at 110°C, which subsequently triggers the oligomerization cascade seen in unprotected scaffolds [2].

Evidence DimensionScaffold stability/retention under high-temperature basic conditions
Target Compound Data>98% scaffold retention (PMB-protected)
Comparator Or Baseline75-85% scaffold retention (Boc-protected analog)
Quantified Difference13-23% reduction in premature thermal deprotection
ConditionsNaOtBu, Toluene/Dioxane, 110°C, 12-24 hours

Broadens the process window for difficult cross-couplings that require elevated temperatures and strong bases to overcome high activation barriers.

Amine Basicity
Reported
Dihydro form: protonatable amine 5-one form: neutral amide
Enables salt screening and aqueous formulation research
No experimental pKa data; pKa predicted ~7–8

Aprotic Solvent Solubility vs. Unprotected HCl Salts

Homogeneous catalysis relies on the complete dissolution of the starting materials in non-polar or weakly polar aprotic solvents (e.g., Toluene, THF, Dioxane). The highly lipophilic PMB group confers a solubility of >50 mg/mL in these standard cross-coupling solvents [1]. By comparison, the unprotected 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride salt (CAS 1841081-37-5) is practically insoluble (<5 mg/mL) in non-polar media, necessitating the use of polar protic solvents or biphasic conditions that can quench sensitive organometallic reagents [2].

Evidence DimensionSolubility in standard non-polar/aprotic cross-coupling solvents (e.g., Toluene, THF)
Target Compound Data>50 mg/mL
Comparator Or Baseline<5 mg/mL (Unprotected HCl salt, CAS 1841081-37-5)
Quantified Difference>10-fold increase in lipophilicity and aprotic solvent solubility
ConditionsStandard ambient temperature dissolution in Toluene/THF

Enables homogeneous catalysis in standard non-polar solvents, maximizing reaction kinetics and reproducibility in automated synthesis workflows.

Procurement Profile
Data to verify
Purity 95–98% from multiple vendors Estimated 5–10× lower cost vs. 5-one analog
Reduces procurement lead time for scale-up
Vendor-reported; verify lot specifications and current pricing

Kinase Inhibitor Library Synthesis

The rigid 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core acts as an excellent hinge-binding pharmacophore. The PMB protection allows process chemists to perform sequential, high-yielding Suzuki or Buchwald-Hartwig couplings at the 2-chloro position without risking N-arylation, streamlining the generation of diverse inhibitor libraries [1].

Late-Stage Functionalization Workflows

In synthetic routes where the final drug candidate contains reducible moieties (e.g., alkenes, alkynes, or halogens), this PMB-protected intermediate is the mandatory choice. Its compatibility with mild oxidative cleavage (DDQ) prevents the catastrophic hydrodehalogenation associated with the hydrogenolysis of Benzyl-protected alternatives [2].

High-Temperature Sterically Hindered Aminations

For the synthesis of targets requiring the coupling of bulky or electron-rich amines to the pyridine core, the robust thermal stability of the PMB group permits the use of elevated temperatures (>100°C) and strong bases (NaOtBu) that would otherwise degrade Boc-protected equivalents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
M4 mAChR allosteric modulator research
2-Chloro synthetic handle; CNS-like LogP range
Cross-coupling efficiency; permeability assay profiling
Parallel library synthesis diversification
Protonatable amine for N-derivatization
Orthogonal functionalization scope; reaction yields
CNS penetration-focused profiling
Balanced logD from amine and lipophilicity
logD measurement; brain tissue binding assays
Scale-up and process chemistry
Multi-vendor availability; gram-scale stocking
Supplier qualification; lot-to-lot purity verification

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

274.0872908 g/mol

Monoisotopic Mass

274.0872908 g/mol

Heavy Atom Count

19

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